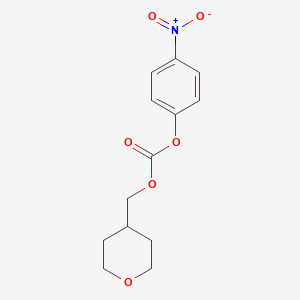
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate is an organic compound that features a nitrophenyl group and a tetrahydropyran moiety linked through a carbonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate typically involves the reaction of 4-nitrophenol with ((tetrahydro-2H-pyran-4-yl)methyl) chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate can undergo several types of chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol and ((tetrahydro-2H-pyran-4-yl)methyl) alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Hydrolysis: Water, base (e.g., sodium hydroxide)
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or dimethylformamide
Major Products Formed
Hydrolysis: 4-nitrophenol, ((tetrahydro-2H-pyran-4-yl)methyl) alcohol
Reduction: 4-aminophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate
Substitution: Various substituted phenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonates depending on the nucleophile used.
科学研究应用
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and carbonic anhydrases.
Medicinal Chemistry:
作用机制
The mechanism of action of 4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate largely depends on the specific reactions it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, facilitated by a base.
Reduction: The nitro group is reduced to an amino group through electron transfer processes involving the reducing agent.
Substitution: The nitro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
相似化合物的比较
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of the tetrahydropyran moiety.
4-Nitrophenyl benzoate: Contains a benzoate group instead of the tetrahydropyran moiety.
4-Nitrophenyl chloroformate: Features a chloroformate group instead of the tetrahydropyran moiety.
Uniqueness
4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate is unique due to the presence of the tetrahydropyran moiety, which imparts different chemical and physical properties compared to other nitrophenyl derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
属性
IUPAC Name |
(4-nitrophenyl) oxan-4-ylmethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-13(19-9-10-5-7-18-8-6-10)20-12-3-1-11(2-4-12)14(16)17/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJFVCHYIKTCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(Hexyloxy)phenoxy]propan-1-amine](/img/structure/B8160602.png)
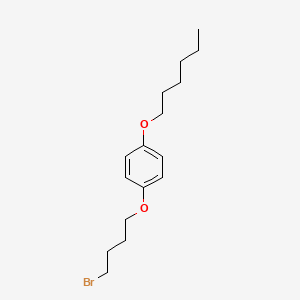
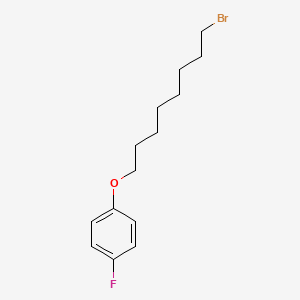
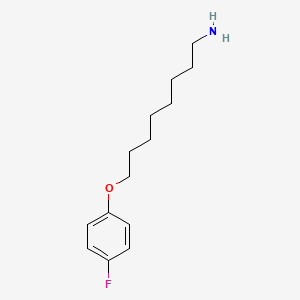
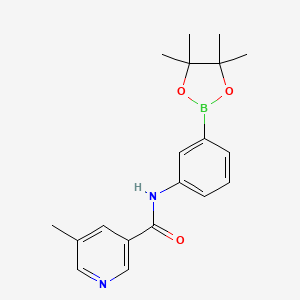
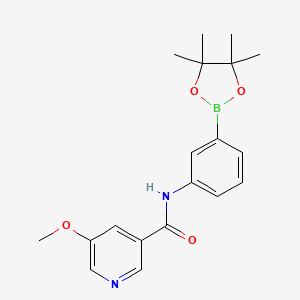
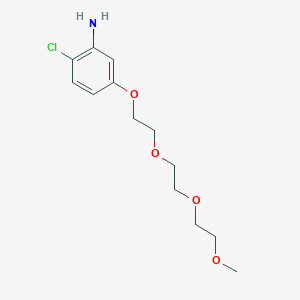
![tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate](/img/structure/B8160675.png)
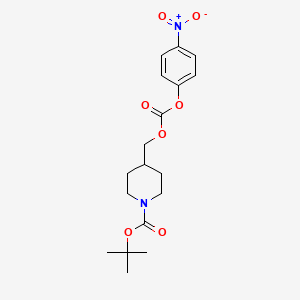
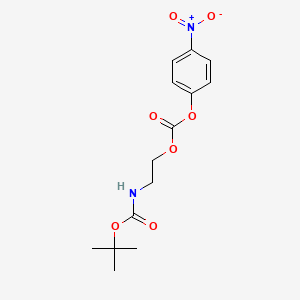
![5-(4-tert-Butoxycarbonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160697.png)
![5-(Piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160705.png)
![5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160713.png)
![5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160714.png)
